Home > Products > Screening Compounds P29843 > Canagliflozin 3-Glucuronide
Canagliflozin 3-Glucuronide -

Canagliflozin 3-Glucuronide

Catalog Number: EVT-13984733
CAS Number:
Molecular Formula: C30H33FO11S
Molecular Weight: 620.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Canagliflozin 3-Glucuronide is a metabolite of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is significant in both pharmacological and metabolic contexts due to its role in enhancing the excretion of glucose through urine, thereby aiding in blood sugar control. Canagliflozin itself was first approved by the U.S. Food and Drug Administration in 2013 and is marketed under various brand names including Invokana.

Source

Canagliflozin is derived from a class of medications that inhibit the SGLT2 transporter, which is responsible for glucose reabsorption in the kidneys. The glucuronidation of Canagliflozin results in the formation of Canagliflozin 3-Glucuronide, which is primarily facilitated by uridine diphosphate-glucuronosyltransferase enzymes (UGT1A9 and UGT2B4) .

Synthesis Analysis

Methods

The synthesis of Canagliflozin 3-Glucuronide occurs primarily through metabolic processes rather than chemical synthesis. When Canagliflozin is administered, it undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid via O-glucuronidation.

Technical Details

  • Enzymatic Pathway: The primary enzymes involved in the metabolism are UGT1A9 and UGT2B4.
  • Metabolic Pathway: The process involves the transfer of glucuronic acid to hydroxyl groups on the Canagliflozin molecule, resulting in various glucuronides including Canagliflozin 3-Glucuronide .
Molecular Structure Analysis

Structure

Canagliflozin 3-Glucuronide retains the core structure of Canagliflozin but features a glucuronic acid moiety attached to one of its hydroxyl groups. This modification alters its solubility and pharmacokinetic properties.

Data

The molecular formula for Canagliflozin 3-Glucuronide can be represented as:

  • Molecular Formula: C21_{21}H25_{25}O10_{10}
  • Molecular Weight: Approximately 433.42 g/mol.
Chemical Reactions Analysis

Reactions

The primary reaction involving Canagliflozin 3-Glucuronide is its formation through glucuronidation. This reaction can be summarized as follows:

Canagliflozin+UDP glucuronic acidUGT enzymesCanagliflozin 3 Glucuronide+UDP\text{Canagliflozin}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT enzymes}}\text{Canagliflozin 3 Glucuronide}+\text{UDP}

Technical Details

The conversion process involves enzymatic activity that facilitates the transfer of glucuronic acid to Canagliflozin, leading to increased water solubility and altered pharmacological activity.

Mechanism of Action

Process

The mechanism through which Canagliflozin operates involves inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition leads to increased urinary glucose excretion, which effectively lowers blood glucose levels.

Data

Studies indicate that Canagliflozin can cause up to 119 grams of glucose to be eliminated daily through urine, translating to a reduction in caloric intake by approximately 476 kilocalories per day .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to its glucuronidated form.

Chemical Properties

  • Stability: Stable under normal storage conditions.
  • pH Sensitivity: The stability may vary with pH changes; optimal stability is generally found at physiological pH levels.
Applications

Scientific Uses

Canagliflozin 3-Glucuronide serves primarily as a biomarker for monitoring the metabolic fate of Canagliflozin in clinical settings. Its presence can be indicative of patient adherence to therapy and can help assess renal function due to its excretion pathways. Additionally, understanding its pharmacokinetics aids in optimizing dosing regimens for individuals with varying degrees of renal function .

Metabolic Pathways and Biotransformation

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Phase II Metabolism

Canagliflozin undergoes extensive Phase II metabolism via uridine diphosphate glucuronosyltransferases (UGTs), with UGT1A9 identified as the primary enzyme responsible for the formation of the pharmacologically inactive canagliflozin 3-O-glucuronide (M7 metabolite). This glucuronidation occurs at the 3'-hydroxyl group of the glucoside moiety of canagliflozin [1] [7]. UGT2B4 catalyzes the formation of the positional isomer canagliflozin-2'-O-glucuronide (M5 metabolite), though with distinct catalytic efficiency and tissue distribution [5] [7]. These reactions represent the major detoxification pathways, accounting for ≥ 34% of the administered dose recovered as glucuronides in excreta [6] [7].

The glucuronidation kinetics demonstrate significant isoform specificity:

  • UGT1A9 exhibits high affinity for canagliflozin, forming M7 as its dominant metabolite.
  • UGT2B4 shows lower catalytic efficiency for M5 formation compared to UGT1A9 for M7 [5] [7].
  • Minor contributions from other UGTs (UGT1A3, UGT1A8) have been observed in recombinant systems but are considered clinically insignificant relative to UGT1A9 and UGT2B4 in humans [7].

Table 1: Key UGT Isoforms Involved in Canagliflozin Glucuronidation

UGT IsoformPrimary Metabolite FormedCatalytic SiteMajor Tissue Expression
UGT1A9Canagliflozin-3-O-glucuronide (M7)3'-hydroxyl groupLiver, Kidney
UGT2B4Canagliflozin-2'-O-glucuronide (M5)2'-hydroxyl groupLiver
UGT1A3Minor ContributionsNot specifiedLiver, Intestine
UGT1A8Minor ContributionsNot specifiedIntestine

Genetic polymorphisms in these UGTs significantly impact enzyme function. The UGT1A93 allele (rs72551330; p.Met33Thr) reduces UGT1A9 activity, leading to increased systemic exposure to canagliflozin (45% higher AUC) and reduced M7 formation in carriers [7] [10]. Similarly, the UGT2B42 polymorphism is associated with an ~18% increase in canagliflozin AUC and reduced M5 formation [7] [10].

Comparative Analysis of Canagliflozin Glucuronidation Pathways (M5 vs. M7 Metabolites)

The glucuronidation of canagliflozin at the 2' and 3' positions results in two major metabolites, M5 (2'-O-glucuronide) and M7 (3'-O-glucuronide), with distinct formation kinetics, enzymatic origins, and metabolic fates:

  • Enzyme Specificity and Kinetics:
  • M7 Formation (UGT1A9-dominant): Exhibits higher affinity and catalytic efficiency in human systems. Kinetic studies using human liver microsomes (HLM) and recombinant UGT1A9 demonstrate a lower apparent Km (indicating higher affinity) for 3-O-glucuronidation compared to 2-O-glucuronidation [1] [7]. This pathway dominates in both liver and kidney microsomes.
  • M5 Formation (UGT2B4-dominant): UGT2B4 is the primary enzyme responsible for M5 formation, showing lower overall catalytic efficiency (Vmax/Km) compared to UGT1A9 for M7 formation [5] [7]. UGT2B7 contributes minimally to M5 formation.
  • Metabolite Abundance and Clearance:
  • M7 (3-O-glucuronide): Represents the major circulating glucuronide metabolite in plasma and the primary urinary glucuronide, accounting for 21-32% of the administered dose recovered in urine. Its formation is the dominant glucuronidation pathway [1] [7].
  • M5 (2'-O-glucuronide): Accounts for a smaller proportion of the dose recovered in urine (7-10%) [1] [7].
  • Reaction Phenotyping Tools:
  • M7 (C3OG): Serves as a selective probe reaction for UGT1A9 activity assessment. Inhibitors like niflumic acid can selectively target UGT1A9, suppressing M7 formation [1] [7].
  • M5 (C2OG): Identified as a highly specific probe substrate for UGT2B4. Clotrimazole has been characterized as a potent and relatively selective inhibitor of UGT2B4, significantly inhibiting C2OG formation with minimal effect on UGT1A9-mediated M7 formation [5]. This specificity allows for clear differentiation between UGT2B4 and UGT2B7 activities.

Table 2: Comparative Characteristics of Canagliflozin Glucuronide Metabolites

CharacteristicCanagliflozin-3-O-glucuronide (M7)Canagliflozin-2'-O-glucuronide (M5)
Catalyzing UGT IsoformPrimarily UGT1A9Primarily UGT2B4
Formation Site3'-hydroxyl group2'-hydroxyl group
Urinary Recovery (% Dose)21-32%7-10%
Relative Catalytic Efficiency (Vmax/Km)HigherLower
Probe Reaction UtilitySelective for UGT1A9Selective for UGT2B4
Key Selective InhibitorNiflumic AcidClotrimazole
Impact of Genetic Variation (e.g., *3 allele)UGT1A9*3: ↑Parent AUC (45%) ↓M7 FormationUGT2B4*2: ↑Parent AUC (18%) ↓M5 Formation

Interspecies Variability in Hepatic vs. Renal Glucuronidation Efficiency

Significant differences exist in the glucuronidation capacity and tissue contribution to canagliflozin metabolism between humans and preclinical species, impacting the translation of in vitro and animal data:

  • Human Metabolism:
  • Liver: Serves as the primary site for the glucuronidation of both M5 and M7 metabolites. Human liver microsomes (HLM) actively generate both glucuronides [7].
  • Kidney: Demonstrates significant UGT1A9 expression and activity. Human kidney microsomes (HKM) actively form the M7 metabolite (3-O-glucuronide) but show negligible or undetectable formation of the M5 metabolite (2'-O-glucuronide) [7]. This highlights the kidney's specific role in M7 formation in humans, contributing to first-pass metabolic clearance and potentially local effects.
  • Intestine: Plays a relatively minor role in systemic canagliflozin glucuronidation compared to liver and kidney [7].
  • Preclinical Species Variability:
  • Dogs: Exhibit high renal UGT activity, forming significant amounts of M7 in the kidney, similar to humans [7].
  • Rats: Show low overall glucuronidation capacity for canagliflozin. Oxidative metabolism (CYP-mediated) plays a more significant role than in humans or dogs [7].
  • Mice: Also rely more heavily on oxidative pathways (CYP3A) for canagliflozin clearance compared to glucuronidation [7].
  • In vitro Systems (Recombinant Enzymes & Microsomes): While useful for identifying involved isoforms, they often underpredict in vivo human renal metabolic clearance due to challenges in accurately replicating intrarenal concentrations of cofactors (UDPGA) and the impact of transporters [3] [7].
  • Implications for Drug-Drug Interactions (DDIs) and Induction:
  • The differential tissue expression (liver vs. kidney) of UGT1A9 and UGT2B4 means inducers can have tissue-specific effects. Rifampicin (a broad inducer) clinically increases the clearance of canagliflozin (51% ↓AUC) primarily by inducing hepatic UGT2B4 (evidenced by a 2.14-fold increase in M5/canagliflozin AUC ratio) and, to a lesser extent, intestinal UGTs. Its effect on renal UGT1A9 (M7 formation) is less pronounced (1.39-fold increase in M7/canagliflozin ratio) [5] [7].
  • Inhibitors affecting hepatic UGTs (e.g., potential UGT2B4 inhibitors) would primarily impact M5 formation, while inhibitors affecting renal UGT1A9 could impact M7 formation and potentially intrarenal canagliflozin concentrations. However, clinical DDI studies suggest canagliflozin is a low-risk victim for clinically significant DDIs via UGT inhibition [3].

Table 3: Interspecies Variability in Canagliflozin Glucuronidation Sites and Efficiency

Species/TissueM7 (3-O-glucuronide) FormationM5 (2'-O-glucuronide) FormationDominant Clearance Pathway
Human LiverHighHighGlucuronidation (M7 & M5)
Human KidneyHighNegligibleGlucuronidation (M7 only)
Dog Liver & KidneyHigh (Kidney significant)ModerateGlucuronidation
RatLowVery LowOxidative Metabolism (CYP)
MouseLowVery LowOxidative Metabolism (CYP3A)

Properties

Product Name

Canagliflozin 3-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H33FO11S

Molecular Weight

620.6 g/mol

InChI

InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1

InChI Key

TYOYRLJPOYQWCE-RRCUNSKQSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.